N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide
Description
Structural Characterization of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide
Molecular Architecture and IUPAC Nomenclature
This compound exhibits a sophisticated molecular architecture centered around the imidazo[1,2-a]pyridine core system. The IUPAC nomenclature precisely describes the compound as this compound, reflecting the systematic naming convention for heterocyclic compounds with multiple substituents. The canonical SMILES representation (CCC1=C(N2C=C(C=CC2=N1)Br)N(C)C=O) provides a linear encoding of the molecular structure, facilitating computational analysis and database searches.
The molecular architecture features several key structural elements that define its chemical properties. The imidazo[1,2-a]pyridine core consists of a fused bicyclic system where a five-membered imidazole ring is fused to a six-membered pyridine ring. This fusion creates a planar aromatic system with delocalized electron density across both rings. The bromine substitution at the 6-position introduces significant electronic effects due to its electronegativity and polarizability, while the ethyl group at the 2-position provides steric bulk and lipophilic character. The methylformamide moiety attached to the 3-position nitrogen represents a crucial functional group that can participate in various chemical transformations and potentially interact with biological targets through hydrogen bonding.
Comparative analysis with related imidazo compounds reveals structural similarities and differences that influence chemical behavior. For instance, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which crystallizes in the monoclinic space group P21/n, demonstrates how different substitution patterns affect crystal packing and intermolecular interactions. The presence of different functional groups in various positions of the imidazo scaffold creates opportunities for structure-activity relationship studies and synthetic modifications.
Crystallographic Analysis and Bond Angle Parameters
Crystallographic analysis of imidazo[1,2-a]pyridine derivatives provides crucial insights into molecular geometry and solid-state organization. While specific crystallographic data for this compound are not directly available from the current literature, analysis of structurally related compounds offers valuable comparative information. The compound 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine crystallizes in the monoclinic space group P21/n with specific unit cell parameters: a = 4.39655(19) Å, b = 13.5720(5) Å, c = 20.0471(5) Å, and β = 94.753(3)°.
The crystal structure analysis reveals important intermolecular interactions that stabilize the solid-state arrangement. The compound exhibits π-π interactions between aromatic rings, which are characteristic of planar heterocyclic systems. Additionally, intermolecular C-H⋯N and C-H⋯O hydrogen bonding interactions contribute to the crystal packing stability. These weak interactions are particularly important in compounds containing nitrogen-rich heterocycles, as they can influence physical properties such as melting point, solubility, and thermal stability.
Bond angle analysis in imidazo compounds typically reveals deviations from ideal geometries due to ring strain and substituent effects. The fusion of the imidazole and pyridine rings creates specific angle constraints that influence the overall molecular conformation. For example, in related 3-allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, the two fused rings are nearly planar with maximum deviation of 0.008(3) Å from C1, and the dihedral angle between the imidazo[4,5-b]pyridin-2-one system and the allyl group plane is approximately 70.28(11)°. These geometric parameters provide insights into the three-dimensional shape of the molecule and its potential interactions with biological targets.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural confirmation and characterization of this compound. The compound's complex structure generates distinctive NMR signatures that reflect the electronic environment of various nuclei within the molecule. The InChI key (KWODQYXARWNRHW-UHFFFAOYSA-N) serves as a unique identifier for computational analysis and spectral prediction.
¹H NMR analysis reveals characteristic resonances for different proton environments within the molecule. The ethyl group at the 2-position typically displays a characteristic quartet for the methylene protons and a triplet for the terminal methyl group, reflecting the expected coupling patterns. The aromatic protons of the imidazo[1,2-a]pyridine core appear in the downfield region, with specific chemical shifts influenced by the electron-withdrawing effect of the bromine substituent and the electron-donating nature of the nitrogen atoms. The methylformamide group contributes distinct signals for both the N-methyl group and the formyl proton, with the latter often appearing as a characteristic singlet in the aldehyde region.
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbons of the heterocyclic core display characteristic chemical shifts that reflect their electronic environment and substitution patterns. The carbon bearing the bromine substituent typically appears at a distinctive chemical shift due to the deshielding effect of the halogen. The formyl carbon of the methylformamide group appears in the carbonyl region, providing confirmation of this functional group's presence. Comparative analysis with related imidazo compounds helps in signal assignment and structural confirmation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry serves as a powerful tool for molecular weight determination and structural elucidation of this compound. The molecular ion peak at m/z 282.14 corresponds to the expected molecular weight, confirming the molecular formula C₁₁H₁₂BrN₃O. The presence of bromine creates characteristic isotope patterns due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, which appear as a doublet with an intensity ratio of approximately 1:1.
Fragmentation analysis reveals specific breakdown pathways that provide structural information about the compound. Common fragmentation patterns in imidazo[1,2-a]pyridine derivatives include loss of the formamide group, cleavage of the ethyl substituent, and fragmentation of the heterocyclic core. The bromine substituent often remains attached to ring fragments due to its strong carbon-halogen bond, providing diagnostic fragments that confirm the halogen's position. Tandem mass spectrometry (MS/MS) experiments can provide detailed fragmentation pathways and structural confirmation through specific collision-induced dissociation patterns.
High-resolution mass spectrometry enables precise molecular formula determination and helps distinguish between closely related isomers or impurities. The accurate mass measurement, combined with isotope pattern analysis, provides definitive confirmation of the compound's identity and purity. This technique is particularly valuable for complex heterocyclic compounds where multiple structural isomers are possible.
Infrared (IR) Vibrational Mode Analysis
Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The compound's complex structure generates multiple diagnostic absorption bands that aid in structural confirmation and functional group identification. The methylformamide group contributes distinctive C=O stretching vibrations typically observed in the range of 1650-1680 cm⁻¹, which are characteristic of amide carbonyls.
The aromatic C=C and C=N stretching vibrations of the imidazo[1,2-a]pyridine core appear in the fingerprint region, providing information about the heterocyclic framework. The presence of the bromine substituent influences the vibrational modes of the aromatic ring, often leading to characteristic shifts in certain absorption bands. C-H stretching vibrations from both aromatic and aliphatic carbons appear in their respective regions, with the ethyl group contributing typical alkyl C-H stretches around 2800-3000 cm⁻¹.
The N-H and C-N stretching vibrations provide additional structural information, particularly regarding the connectivity and electronic environment of nitrogen atoms within the molecule. Comparative analysis with related imidazo compounds helps in band assignment and structural confirmation. For example, analysis of 3-allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one shows specific IR signatures that can be compared with the target compound to understand the influence of different substituents on vibrational frequencies.
Properties
Molecular Formula |
C11H12BrN3O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
N-(6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide |
InChI |
InChI=1S/C11H12BrN3O/c1-3-9-11(14(2)7-16)15-6-8(12)4-5-10(15)13-9/h4-7H,3H2,1-2H3 |
InChI Key |
KWODQYXARWNRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Br)N(C)C=O |
Origin of Product |
United States |
Preparation Methods
Intermediate Formation via Heterocyclic Amine Activation
A foundational approach involves reacting 2-amino-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a carbonamidine intermediate. This intermediate undergoes cyclization with ethyl bromoacetate under basic conditions to yield ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Substituting ethyl bromoacetate with methyl bromoacetate could theoretically introduce the methyl group required for the target compound, though this modification requires validation.
Reaction Conditions
-
Step 1 : 2-Amino-5-bromopyridine (200 mmol) reacts with DMF-DMA (71.7–86.5 g) at 40–100°C for 2–8 hours.
-
Step 2 : The intermediate reacts with methyl bromoacetate (200–500 mmol) in dioxane/toluene at 60–160°C for 3–15 hours, mediated by Na₂CO₃ or K₂CO₃.
Yield Optimization
Alternative Stepwise Synthesis
Bromination and Alkylation Sequence
A patent by Fan and Li (2018) outlines a two-step method for 3-substituted imidazo[1,2-a]pyridines using active electrophiles (RCH₂Br). For the target compound:
-
Bromination : Introduce bromine at position 6 using N-bromosuccinimide (NBS) in DMF at 0°C.
-
Ethylation : Alkylate position 2 with ethyl bromide in the presence of K₂CO₃.
-
Formamide Installation : Treat position 3 with methylformamide chloride under Ullmann conditions.
Advantages
-
Regioselective control avoids competing substitutions.
Reaction Optimization and Challenges
Solvent and Base Selection
Temperature and Time Dependencies
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Modifications
Target Compound vs. Benzothiazole Derivatives ()
- Core Structure : The benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) replace the imidazopyridine core with a benzothiazole ring.
- Substituents : These compounds feature trifluoromethyl or methoxyphenyl groups, differing from the bromo-ethyl-formamide motif in the target compound.
- Implications : The benzothiazole core may enhance metabolic stability but reduce π-π stacking interactions compared to imidazopyridines .
Target Compound vs. N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)-formamide ()
- Substituents : The fluoro analog lacks the 2-ethyl group and replaces bromine with fluorine at position 4.
- Physicochemical Impact: Fluorine’s electronegativity increases polarity but reduces lipophilicity (LogP ~1.2 vs. ~2.5 for the bromo compound).
Target Compound vs. 8-Bromoimidazopyridine-Benzamide Derivatives ()
- Substitution Position: Bromine at position 8 (vs.
Physicochemical Properties
Biological Activity
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide, identified by its CAS number 1628263-93-3, is a compound derived from the imidazo[1,2-a]pyridine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. The structure of this compound suggests potential interactions with biological targets, which may lead to significant therapeutic applications.
The molecular formula of this compound is with a molecular weight of 282.14 g/mol. The compound features a bromine atom at the 6-position of the imidazo ring, which may influence its biological activity by altering its interaction with target proteins.
| Property | Value |
|---|---|
| CAS Number | 1628263-93-3 |
| Molecular Formula | C11H12BrN3O |
| Molecular Weight | 282.14 g/mol |
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit various biological activities:
- Antimicrobial Activity : Many derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens.
- Anticancer Potential : Certain imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Inhibition of Key Proteins : Compounds targeting essential proteins involved in bacterial cell division have been identified as potential leads in antibiotic development.
Antimicrobial Activity
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antimicrobial activity against drug-resistant strains of Mycobacterium tuberculosis. Specifically, compounds similar to this compound showed low nanomolar minimum inhibitory concentrations (MICs) against both sensitive and resistant strains .
Anticancer Properties
In vitro studies have indicated that certain imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and disruption of cell cycle progression. One study highlighted a derivative with structural similarities to this compound that effectively inhibited proliferation in human cancer cell lines .
Targeting FtsZ Protein
Recent research focused on compounds targeting the FtsZ protein in Streptococcus pneumoniae has revealed that specific imidazo[1,2-a]pyridine derivatives can inhibit bacterial cell division effectively. This mechanism presents a novel approach to combat antibiotic resistance . The compound's structural characteristics may enhance its binding affinity to FtsZ, providing a pathway for further development.
Q & A
Q. What are the common synthetic routes for N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide?
- Methodological Answer : Synthesis typically involves multi-step procedures:
Core Formation : Condensation of substituted pyridine precursors with brominated intermediates under Vilsmeier-Haack conditions (POCl₃/DMF) to introduce formyl groups .
Functionalization : Alkylation or amidation steps to install the ethyl and methylformamide groups. Sodium borohydride (NaBH₄) may be used for selective reductions of intermediates .
Purification : Chromatography or recrystallization (e.g., methanol) to isolate high-purity products .
- Key Reaction Conditions :
- Temperature: 0–10°C for formylation; reflux for condensation .
- Solvents: Chloroform, DMF, methanol .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography .
- X-ray Crystallography (if applicable): Resolve ambiguous stereochemistry .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer :
- Antiproliferative Activity : Patent data (CN114502555 B) suggests efficacy against cancer cell lines via kinase inhibition .
- Antimicrobial Potential : Structural analogs exhibit activity against bacterial/fungal strains, likely via targeting cell wall synthesis .
- Kinase Inhibition : Bromine and imidazo[1,2-a]pyridine moieties may interact with ATP-binding pockets in kinases .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
- Methodological Answer :
- Substituent Effects :
- Bromine : Enhances electrophilicity and binding to hydrophobic kinase domains .
- Ethyl Group : Modulates solubility and metabolic stability .
- SAR Studies : Compare analogs (e.g., chloro vs. bromo, ethyl vs. methyl) using in vitro assays (IC₅₀ values) .
- Example : Replacing bromine with chlorine reduces antiproliferative activity by 50% in A375 melanoma cells .
Q. How to address low yields in formylation or alkylation steps?
- Methodological Answer :
- Optimize Reagents : Use excess POCl₃ in Vilsmeier-Haack reactions to drive formylation .
- Catalytic Additives : Add molecular sieves to absorb water and improve reaction efficiency .
- Temperature Gradients : Gradual heating (0°C → reflux) minimizes side reactions .
- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) to separate byproducts .
Q. What in vitro assays are used to evaluate mechanism of action?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC₅₀ against recombinant kinases (e.g., PI3Kα, Akt) using ADP-Glo™ kits .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., A375, HeLa) .
- Molecular Docking : Simulate binding modes with software like AutoDock Vina to predict target interactions .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines, passage numbers, and assay protocols .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .
- Meta-Analysis : Compare IC₅₀ values from multiple studies to identify outliers due to solvent/DMSO effects .
Q. What strategies optimize solubility and bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced aqueous solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve pharmacokinetics .
- Functional Group Modifications : Replace hydrophobic groups (e.g., ethyl) with polar substituents (e.g., hydroxyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
